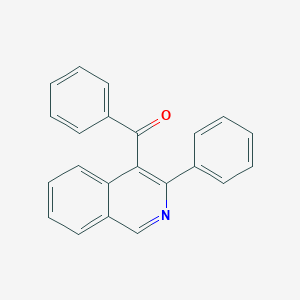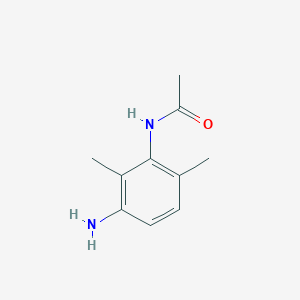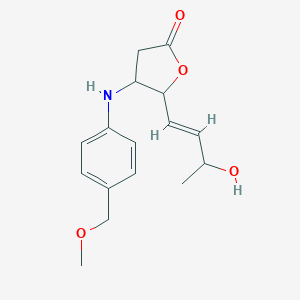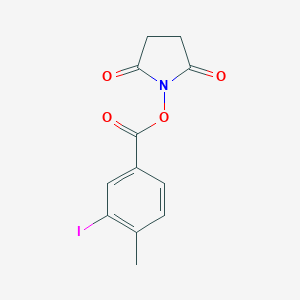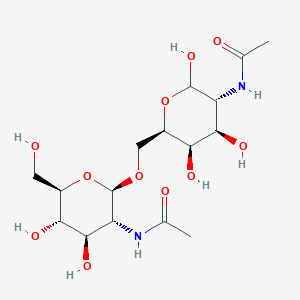![molecular formula C22H20N7O11P B133681 [3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate CAS No. 142629-84-3](/img/structure/B133681.png)
[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AMPPNP and is a non-hydrolyzable analog of ATP. It is a potent activator of many ATP-dependent enzymes and has been used in various biochemical and physiological studies.
Wirkmechanismus
AMPPNP is a non-hydrolyzable analog of ATP, which means that it cannot be broken down by enzymes that normally hydrolyze ATP. This property makes AMPPNP a potent activator of ATP-dependent enzymes. AMPPNP binds to the active site of these enzymes and induces a conformational change that leads to their activation.
Biochemische Und Physiologische Effekte
AMPPNP has been shown to have a number of biochemical and physiological effects. It has been shown to activate ATP-dependent enzymes such as myosin ATPase, DNA polymerase, and RNA polymerase. It has also been shown to stimulate the release of neurotransmitters in the brain and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMPPNP in lab experiments is its ability to activate ATP-dependent enzymes. This property makes it a valuable tool in studying various biochemical and physiological processes. However, one of the limitations of using AMPPNP is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for research on AMPPNP. One area of research is the development of new analogs of AMPPNP that have improved properties such as increased stability and reduced toxicity. Another area of research is the study of the potential therapeutic applications of AMPPNP, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further research to understand the mechanism of action of AMPPNP and its effects on various biological processes.
Synthesemethoden
The synthesis of AMPPNP is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing AMPPNP is the reaction of 2',3'-O-isopropylidene adenosine with 5-methyl-2,4-dioxypyrimidine-1-ol in the presence of triethylamine. The resulting product is then treated with phosphoryl chloride to yield the phosphate ester. The final step involves the introduction of azide using sodium azide and copper sulfate.
Wissenschaftliche Forschungsanwendungen
AMPPNP has been widely used in scientific research as an activator of ATP-dependent enzymes. It has been used in studies related to muscle contraction, cell division, and DNA replication. AMPPNP has been shown to activate myosin ATPase, which is involved in muscle contraction. It has also been used to study the role of ATP in cell division and DNA replication.
Eigenschaften
CAS-Nummer |
142629-84-3 |
|---|---|
Produktname |
[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate |
Molekularformel |
C22H20N7O11P |
Molekulargewicht |
589.4 g/mol |
IUPAC-Name |
[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C22H20N7O11P/c1-13-11-27(22(31)24-21(13)30)20-10-18(25-26-23)19(38-20)12-37-41(36,39-16-6-2-14(3-7-16)28(32)33)40-17-8-4-15(5-9-17)29(34)35/h2-9,11,18-20H,10,12H2,1H3,(H,24,30,31) |
InChI-Schlüssel |
SZNPXGNCMDBAAE-XUVXKRRUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])N=[N+]=[N-] |
Synonyme |
3'-azidothymidine-5'-bis(4-nitrophenyl)phosphate AZT-BNPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
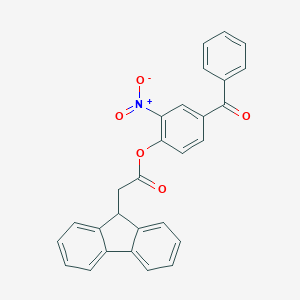
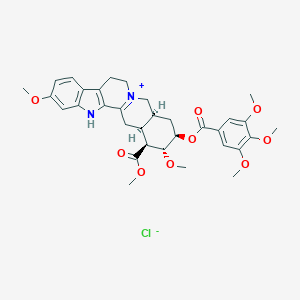
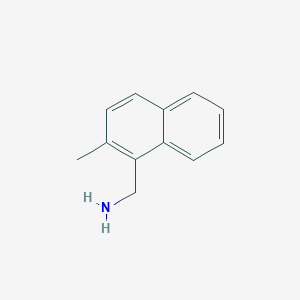
![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)

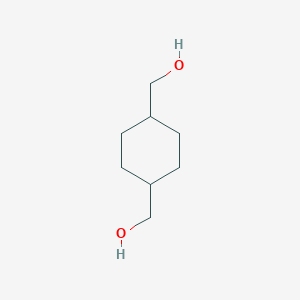
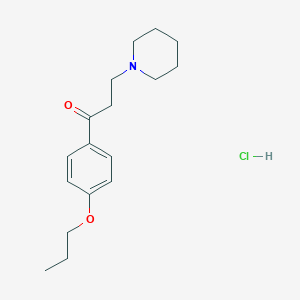
![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)
